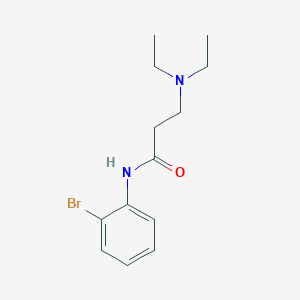
N-(2-Bromophenyl)-3-(diethylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromophenyl)-3-(diethylamino)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanamide group with a diethylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
N-(2-Bromophenyl)-3-(diethylamino)propanamide can be synthesized through a multi-step process. One common method involves the reaction of 2-bromobenzoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
化学反応の分析
Types of Reactions
N-(2-Bromophenyl)-3-(diethylamino)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the amide group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines .
科学的研究の応用
N-(2-Bromophenyl)-3-(diethylamino)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-Bromophenyl)-3-(diethylamino)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the diethylamino group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
2-Bromodiphenylamine: Similar structure but lacks the propanamide group.
N-(2-Bromophenyl)propanamide: Similar but without the diethylamino substituent.
2-Bromo-N-phenylaniline: Similar but with different substituents on the phenyl ring.
Uniqueness
N-(2-Bromophenyl)-3-(diethylamino)propanamide is unique due to the presence of both the bromine atom and the diethylamino group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
404597-24-6 |
|---|---|
分子式 |
C13H19BrN2O |
分子量 |
299.21 g/mol |
IUPAC名 |
N-(2-bromophenyl)-3-(diethylamino)propanamide |
InChI |
InChI=1S/C13H19BrN2O/c1-3-16(4-2)10-9-13(17)15-12-8-6-5-7-11(12)14/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) |
InChIキー |
ZHWWILDNJMTMGX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCC(=O)NC1=CC=CC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















